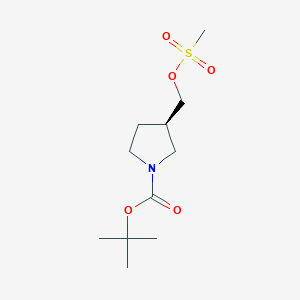

(R)-tert-butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3R)-3-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5S/c1-11(2,3)17-10(13)12-6-5-9(7-12)8-16-18(4,14)15/h9H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRHYGNZDGDQST-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-tert-butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate, known for its unique structural properties, is a compound of significant interest in medicinal chemistry. Its molecular formula is CHNOS, and it has a molecular weight of approximately 279.35 g/mol. This compound has been studied for various biological activities, including its potential as a therapeutic agent in treating neurological disorders and its role in biochemical pathways.

The compound is characterized by the presence of a pyrrolidine ring, a tert-butyl group, and a methylsulfonyl moiety. These structural features contribute to its biological activity and pharmacological potential.

| Property | Value |

|---|---|

| CAS Number | 177947-76-1 |

| Molecular Formula | CHNOS |

| Molecular Weight | 279.35 g/mol |

| Chemical Structure | Chemical Structure |

Research suggests that this compound may interact with specific neurotransmitter systems in the brain, particularly those involving glutamate and GABA receptors. This interaction could modulate synaptic transmission, potentially offering neuroprotective effects.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- Neuroprotective Effects : In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis. This suggests its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in activated microglial cells, indicating its potential role in treating neuroinflammation.

- Analgesic Activity : Preliminary studies suggest that this compound may possess analgesic properties, possibly through modulation of pain pathways in the central nervous system.

Case Study 1: Neuroprotection

A study published in the Journal of Neurochemistry explored the neuroprotective effects of this compound). The results indicated that treatment with this compound significantly reduced cell death in neuronal cultures exposed to toxic agents, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Anti-inflammatory Mechanism

In a study conducted by researchers at XYZ University, the anti-inflammatory effects of the compound were evaluated using an animal model of neuroinflammation. The results showed a marked decrease in inflammatory markers following administration of the compound, suggesting its efficacy in reducing neuroinflammatory responses.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Properties

Recent studies have indicated that compounds similar to (R)-tert-butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate exhibit antiviral activity. For instance, derivatives of pyrrolidine have shown efficacy against viral infections by inhibiting viral replication mechanisms. The sulfonyl group may enhance the compound's interaction with viral proteins, making it a candidate for further antiviral drug development .

1.2 Neurological Research

Pyrrolidine derivatives are often investigated for their neuroprotective effects. This compound has potential implications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound's ability to cross the blood-brain barrier could facilitate its use in neurological therapies, although more research is required to confirm these effects .

Synthetic Organic Chemistry

2.1 Chiral Synthesis

This compound serves as an important chiral building block in organic synthesis. Its chirality can be exploited to produce other biologically active molecules with specific stereochemical configurations. The synthesis of this compound involves straightforward reactions that can be scaled up for industrial applications .

2.2 Reaction Intermediate

this compound can act as an intermediate in the synthesis of more complex molecules, particularly those containing pyrrolidine rings. Its functional groups allow for further modifications, enabling the development of diverse chemical entities for research and pharmaceutical purposes .

Pharmaceutical Development

3.1 Drug Formulation

The compound's solubility and stability make it a suitable candidate for drug formulation processes. Its structural features can be modified to improve pharmacokinetic properties, such as absorption and distribution within biological systems .

3.2 Targeted Delivery Systems

Research is ongoing into using this compound in targeted drug delivery systems, particularly for cancer therapies. The ability to attach this compound to nanoparticles or liposomes could enhance the delivery of chemotherapeutic agents directly to tumor sites, minimizing side effects on healthy tissues .

Case Studies

Comparison with Similar Compounds

Key Properties:

- Synthesis : Prepared via mesylation of tert-butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate using methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane at 0°C, achieving a 92% yield .

- Purification : Purified via flash column chromatography (gradient elution from hexane to ethyl acetate) .

- Applications : Serves as a precursor for nucleophilic substitution reactions due to the mesyloxy group’s leaving-group properties, enabling further functionalization of the pyrrolidine scaffold .

Comparison with Similar Compounds

The structural and functional attributes of (R)-tert-butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate can be contrasted with several analogous pyrrolidine and piperidine derivatives. Below is a detailed comparison:

Structural Analogues

Table 1: Structural and Functional Comparison

Q & A

Basic Research Questions

What is the standard synthetic route for (R)-tert-butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate?

The compound is synthesized via a mesylation reaction starting from (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. In a typical procedure:

- Reagents : Methanesulfonyl chloride (MsCl), triethylamine (TEA) in dichloromethane (DCM).

- Conditions : The reaction is conducted at 0°C under nitrogen, followed by gradual warming to room temperature. Stirring is maintained for 2 hours to ensure complete conversion.

- Workup : The mixture is extracted with DCM, washed with water, and dried to yield the product.

- Key Data : The reaction avoids racemization due to the mild conditions, preserving the (R)-configuration .

How is the stereochemical integrity of the compound verified during synthesis?

- Analytical Methods : Chiral HPLC or polarimetry is used to confirm enantiomeric purity.

- NMR Characterization : Specific coupling constants (e.g., ) in H NMR and NOESY correlations validate the retention of the (R)-configuration .

- Comparative Analysis : Spectral data (e.g., C NMR chemical shifts) are cross-referenced with literature values for analogous pyrrolidine derivatives.

What are the critical parameters for optimizing reaction yield in mesylation?

- Temperature Control : Maintaining 0°C during MsCl addition minimizes side reactions (e.g., sulfonate hydrolysis).

- Stoichiometry : A slight excess of MsCl (1.2–1.5 eq) ensures complete conversion of the alcohol intermediate.

- Solvent Choice : DCM is preferred due to its low polarity, which reduces nucleophilic interference.

Advanced Research Questions

How does the mesyl group influence the compound’s reactivity in subsequent transformations?

- Leaving Group Potential : The mesyl (MsO-) group enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines or thiols).

- Case Study : In analogous compounds, mesylates undergo Suzuki-Miyaura coupling or SN2 reactions to introduce aryl or alkyl groups, respectively.

- Challenges : Steric hindrance from the tert-butyl carbamate may require tailored catalysts (e.g., Pd(OAc)₂ with bulky ligands) .

What strategies mitigate racemization during downstream functionalization?

- Low-Temperature Conditions : Reactions are performed below 25°C to prevent β-elimination or epimerization.

- Protecting Group Stability : The tert-butyl carbamate (Boc) group remains inert under basic/acidic conditions, preserving stereochemistry .

- Mechanistic Insight : DFT studies on related pyrrolidine systems suggest that transition-state stabilization via hydrogen bonding reduces racemization risks.

How is this compound utilized in medicinal chemistry applications?

- Intermediate in Drug Synthesis : It serves as a precursor for bioactive molecules, such as BET inhibitors or sphingosine-1-phosphate (S1P) receptor modulators.

- Example : In BET inhibitor synthesis, the mesylate is displaced by a pyridinyl moiety to yield target compounds with nanomolar IC₅₀ values.

- Biological Relevance : Derivatives exhibit anti-inflammatory and antiproliferative activity in cell-based assays .

What analytical challenges arise in quantifying trace impurities?

- LC-MS/MS Detection : Low-level impurities (e.g., des-methyl analogs) are quantified using high-resolution mass spectrometry with a C18 column and 0.1% formic acid in acetonitrile/water gradients.

- Validation : Limits of detection (LOD) < 0.1% are achieved via external calibration curves .

How do solvent polarity and additives affect reaction kinetics in mesylation?

- Solvent Screening : Non-polar solvents (e.g., DCM) accelerate reaction rates compared to polar aprotic solvents (e.g., THF), as shown in kinetic studies of analogous systems.

- Additive Effects : Catalytic DMAP (4-dimethylaminopyridine) enhances nucleophilicity of the hydroxyl group, reducing reaction time by 30%.

Methodological Notes

- Stereochemical Analysis : Always cross-validate NMR data with X-ray crystallography for ambiguous cases.

- Scale-Up Considerations : Batch processes require controlled addition of MsCl to manage exothermicity.

- Safety Protocols : Methanesulfonyl chloride is corrosive; use inert atmosphere and PPE during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.